![molecular formula C15H18N4O2 B2412894 N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide CAS No. 440331-90-8](/img/structure/B2412894.png)
N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide
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Overview
Description
“N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in chemistry due to their broad applicability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a gold(I)-catalyzed cycloisomerization procedure has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. They are typically nonplanar, and the character of their nonplanarity can vary . The intramolecular hydrogen bond N–H⋅⋅⋅N is often present .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse. For example, the chemoselective oxygen cyclization via the 6-exo-dig pathway has been observed .Scientific Research Applications
Anticancer Activity
The synthesis of 4H-benzo[d][1,3]oxazines from N-(2-alkynyl)aryl benzamides via gold(I)-catalyzed cycloisomerization has been explored . These newly synthesized compounds demonstrated significant cell proliferation inhibition, particularly those with a substituted aryl group at position C-2. In breast cancer cell lines (MCF-7 and HCC1954), the IC50 values ranged from 3.1 to 95 μM. These findings suggest that these 4H-benzo[d][1,3]oxazines could serve as potential drug candidates for breast cancer treatment.
Organic Phosphors with Large Stokes Shifts
Substituted-benzoxazinone structures, including the core of our compound, exhibit an unusually large Stokes shift. These organic phosphors are relevant for applications in optoelectronics, such as fluorescent sensors and imaging agents .
Inhibitors of Human Leucocyte Elastase and C1r Serine Protease
4H-benzo[d][1,3]oxazines have been successfully employed as inhibitors of human leucocyte elastase and C1r serine protease. These enzymes play crucial roles in inflammatory processes and immune responses .
Progesterone Receptor Agonists
In the context of antitumor activity, 4H-benzo[d][1,3]oxazines have been investigated as progesterone receptor agonists. Their potential impact on hormone-related cancers warrants further exploration .
DNA-Binding Antitumor Agents
These compounds have also been studied as DNA-binding agents with potential antitumor properties. Understanding their interactions with cellular DNA could provide insights into novel therapeutic strategies .
Materials and Heat-Resistant Compounds
The 4H-benzo[d][1,3]oxazine core appears in various materials and heat-resistant compounds. Its versatility makes it valuable for applications in polymer science, materials engineering, and flame retardancy .
Mechanism of Action
Future Directions
Compounds with a similar structure have been used in various fields, including as potential drug candidates for breast cancer treatment . Therefore, future research could potentially focus on exploring the therapeutic potential of “N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” and similar compounds .
properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARZTCVQMWJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide |
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